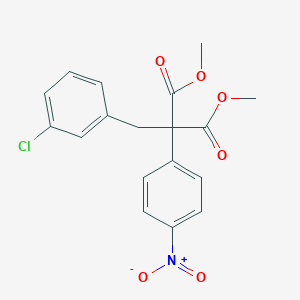

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with 3-chlorobenzyl bromide and 4-nitrobenzyl bromide under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Decarboxylation

The malonate ester groups undergo hydrolysis under acidic or basic conditions, followed by thermal decarboxylation. This reactivity is critical for generating intermediates in pharmaceutical synthesis.

Key Findings:

-

Basic Hydrolysis : Treatment with NaOH (2 M) in ethanol/water (3:1) at 80°C for 6 hours yields 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonic acid, which undergoes decarboxylation at 120°C to form 3-(3-chlorobenzyl)-3-(4-nitrophenyl)propanoic acid .

-

Acid-Catalyzed Decarboxylation : HCl (6 M) in refluxing toluene removes one ester group selectively, producing monoethyl malonate derivatives .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (2 M), 80°C, 6 hours | 3-(3-Chlorobenzyl)-3-(4-nitrophenyl)propanoic acid | 78% | |

| HCl (6 M), toluene, reflux | Monoethyl malonate derivative | 65% |

Nitro Group Reduction

The 4-nitrophenyl group is reduced to an amine or hydroxylamine intermediate under catalytic hydrogenation, enabling downstream cyclization.

Mechanistic Pathway:

-

Hydrogenation : H₂ (75 psi) with Pd/C (5% w/w) in ethanol at 105°C reduces the nitro group to a hydroxylamine intermediate .

-

Cyclization : The hydroxylamine reacts intramolecularly with the malonate ester, forming a substituted oxindole .

Data:

Nucleophilic Substitution

The 3-chlorobenzyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the nitro group.

Reactions:

-

Ammonolysis : Reaction with NH₃ in DMF at 120°C replaces the chloro group with an amine, forming 2-(3-aminobenzyl)-2-(4-nitrophenyl)malonate .

-

Alkoxy Substitution : Methoxide ions in methanol substitute chlorine with methoxy groups .

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | DMF, 120°C, 12 hours | 2-(3-Aminobenzyl)-malonate | 72% | |

| NaOMe | MeOH, reflux, 8 hours | 2-(3-Methoxybenzyl)-malonate | 68% |

Cyclization Reactions

The compound undergoes base-mediated reductive cyclization to form polycyclic structures.

Case Study:

-

Reductive Cyclization : In DMSO with NaCN (2 equiv) at 150°C, the nitro group is reduced, triggering intramolecular amide bond formation to yield a benzazepine derivative .

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimethyl 2-(4-nitrophenyl)malonate | NaCN, DMSO, 150°C, 4 hours | Tetrahydrobenzazepine | 81% |

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position of the 3-chlorobenzyl ring.

Example:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to chlorine, forming a dinitro derivative.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Chloro-5-nitrobenzyl derivative | 63% |

Cross-Coupling Reactions

The malonate ester participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with boronic acids.

Data:

-

Suzuki Coupling : Reaction with phenylboronic acid (Pd(OAc)₂, K₂CO₃, DMF, 100°C) replaces the chloro group with a phenyl ring .

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, DMF, 100°C, 12 hours | 2-(3-Phenylbenzyl)-malonate | 69% |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation : The nitrophenyl group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.

- Reduction : The chlorobenzyl group can undergo nucleophilic substitution reactions.

- Substitution : Hydrolysis of the ester groups can yield carboxylic acids under acidic or basic conditions.

Pharmaceutical Development

The compound shows potential in the development of bioactive compounds or pharmaceuticals. Its structural features suggest possible pharmacological activities, such as:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for further investigation in drug development.

- Anticancer Activities : Preliminary studies suggest that derivatives of this compound could have selective cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

Biological Applications

In biological contexts, this compound may interact with specific enzymes or receptors. The chlorobenzyl and nitrophenyl groups could influence binding affinities and biological activity, leading to a cascade of biochemical events that might be harnessed for therapeutic purposes.

Industrial Applications

This compound may also find applications in the production of specialty chemicals or materials. Its reactivity makes it suitable for creating various chemical products used across different industries, including:

- Dyes and Pigments : The compound's structural characteristics could be exploited in the formulation of colorants.

- Agrochemicals : Its potential biological activity may be beneficial in developing pesticides or herbicides.

Wirkmechanismus

The mechanism of action of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The chlorobenzyl and nitrophenyl groups could play a role in binding to molecular targets, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl 2-(3-chlorobenzyl)-2-(4-aminophenyl)malonate

- Dimethyl 2-(3-hydroxybenzyl)-2-(4-nitrophenyl)malonate

- Dimethyl 2-(3-chlorobenzyl)-2-(4-methylphenyl)malonate

Uniqueness

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is unique due to the presence of both a chlorobenzyl and a nitrophenyl group. This combination can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate backbone with substituents that include a chlorobenzyl group and a nitrophenyl group. The presence of these functional groups enhances its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₁ClN₁O₆ |

| Appearance | Pale yellow solid |

| Functional Groups | Chlorobenzyl, nitrophenyl |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chlorobenzyl and nitrophenyl groups may facilitate binding to specific enzymes or receptors, triggering biochemical pathways that lead to therapeutic effects. The nitro group is particularly significant as it can enhance the compound's lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating various substituted malonates found that compounds with halogen substitutions showed enhanced antibacterial activity against gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The introduction of a nitro group is known to increase antibacterial efficacy, suggesting that this compound may possess similar properties .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed against several cancer cell lines. Preliminary findings suggest that it exhibits significant cytotoxic effects, indicating potential applications in cancer therapy. The presence of the nitro group enhances interaction with cellular targets, which may contribute to its anticancer activity .

Research Findings

Recent studies have focused on the synthesis and characterization of various malonate derivatives, including this compound. These studies have explored:

- Synthesis Techniques : Various synthetic routes have been developed to create this compound efficiently, often involving the modification of existing malonate structures to incorporate the desired substituents .

- Biological Evaluation : Investigations into the biological activities have included assessments of antimicrobial efficacy and cytotoxicity against cancer cell lines. Results indicate promising activity comparable to established pharmaceuticals .

Case Studies

- Antimicrobial Efficacy Study : A series of malonates were synthesized and tested for their antimicrobial properties. This compound was included in this evaluation, showing effective inhibition against Staphylococcus aureus strains, including MRSA .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, supporting its potential development as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction in cancer cells through specific signaling pathways .

Eigenschaften

IUPAC Name |

dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOGLSMUIOCGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.